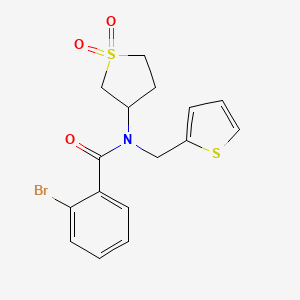![molecular formula C20H24N2O B11580129 1-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)naphthalen-2-ol](/img/structure/B11580129.png)
1-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,7-Dimethyl-1,3-diazatricyclo[33113,7]decan-2-yl)naphthalen-2-ol is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of 1-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)naphthalen-2-ol involves multiple steps, typically starting with the formation of the tricyclic core. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the desired structure. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
1-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)naphthalen-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for more complex molecules. In biology, it may be investigated for its potential effects on biological systems. In medicine, researchers are exploring its potential therapeutic uses. Industrial applications may include its use in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds to 1-(5,7-Dimethyl-1,3-diazatricyclo[33113,7]decan-2-yl)naphthalen-2-ol include other tricyclic compounds with similar structural features These compounds may share some properties but also have unique characteristics that differentiate them The comparison highlights the uniqueness of 1-(5,7-Dimethyl-1,3-diazatricyclo[331
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C20H24N2O/c1-19-9-20(2)12-21(10-19)18(22(11-19)13-20)17-15-6-4-3-5-14(15)7-8-16(17)23/h3-8,18,23H,9-13H2,1-2H3 |
InChI Key |
FEIRGEBQZFJNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=C(C=CC5=CC=CC=C54)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11580059.png)
![6-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580066.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11580068.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)cyclohexanecarboxamide](/img/structure/B11580081.png)
![ethyl 5-[3-(1H-benzotriazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11580090.png)

![(5Z)-5-(3-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11580095.png)
![2-(methylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11580101.png)

![1-(3-Ethoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580109.png)
![(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11580115.png)
![N-cyclooctyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11580116.png)
![7-methyl-2-(2-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11580122.png)
